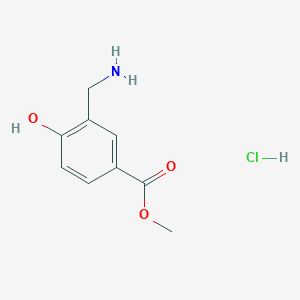![molecular formula C8H9FN2O B1452857 [(3-Fluorophenyl)methyl]urea CAS No. 1039852-38-4](/img/structure/B1452857.png)
[(3-Fluorophenyl)methyl]urea
Vue d'ensemble
Description
“[(3-Fluorophenyl)methyl]urea” is a chemical compound with the CAS Number: 1039852-38-4 . It has a molecular weight of 168.17 and its IUPAC name is N-(3-fluorobenzyl)urea . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[(3-Chloroadamantan-1-yl)methyl]-N′-(3-chloro-4-fluorophenyl)urea was synthesized from 3-chloro-4-fluoroaniline .
Molecular Structure Analysis
The InChI code of “[(3-Fluorophenyl)methyl]urea” is 1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) . This indicates the presence of a fluorophenyl group attached to a urea group via a methyl bridge.
Physical And Chemical Properties Analysis
“[(3-Fluorophenyl)methyl]urea” is a powder that is stored at room temperature . It has a molecular weight of 168.17 .
Applications De Recherche Scientifique
Antimicrobial Agents
[(3-Fluorophenyl)methyl]urea derivatives have been explored for their potential as antimicrobial agents. These compounds have been synthesized and characterized, with in vitro screenings against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, as well as fungal strains like Candida albicans and Cryptococcus neoformans. Some derivatives have shown promising growth inhibition, particularly against Acinetobacter baumannii, which is significant given the rise of multi-drug-resistant strains .
Antiviral Activity
Indole derivatives, which share a structural similarity with [(3-Fluorophenyl)methyl]urea, have been reported to possess antiviral activities. These compounds have been synthesized and tested against various viruses, including influenza A and Coxsackie B4 virus. The antiviral properties are attributed to the ability of these molecules to inhibit viral replication .
Anti-Inflammatory Applications
The structural framework of [(3-Fluorophenyl)methyl]urea is conducive to anti-inflammatory properties. Indole derivatives, which are structurally related, have been investigated for their anti-inflammatory and analgesic activities both in vitro and in vivo. These activities are crucial for the development of new therapeutic agents for treating inflammation-related diseases .
Herbicide Development
Urea derivatives, including those with a fluorophenyl moiety, have been utilized in the development of agrochemicals. They serve as effective herbicides for a broad spectrum of weeds. The herbicidal activity is often enhanced by the presence of heterocyclic rings in the urea derivatives .
Molecular Docking Studies
Molecular docking studies are an integral part of drug discovery and development. [(3-Fluorophenyl)methyl]urea derivatives have been subjected to molecular docking to elucidate their binding interactions with target proteins. This computational approach helps in understanding the mechanism of action and optimizing the structure for better efficacy .
Safety and Hazards
Orientations Futures
While specific future directions for “[(3-Fluorophenyl)methyl]urea” are not mentioned in the literature, there is a general interest in the development of indole derivatives for their diverse biological and clinical applications . This suggests that “[(3-Fluorophenyl)methyl]urea” and similar compounds could be subjects of future research in medicinal chemistry.
Mécanisme D'action
Mode of Action
It is known that urea derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It’s worth noting that urea derivatives have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Urea derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(3-fluorophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBYQHBKWOBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)

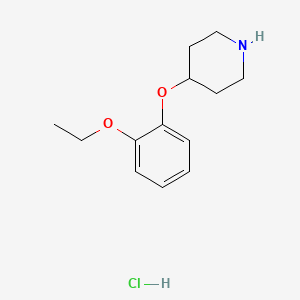
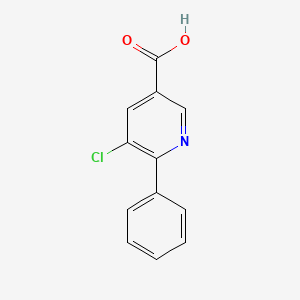

![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

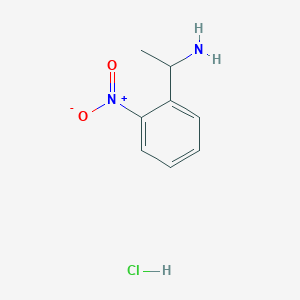

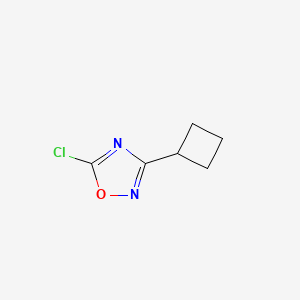
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
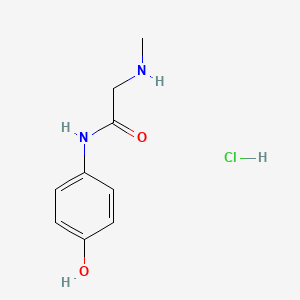
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)
